N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, an imidazole ring, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through a Friedel-Crafts alkylation reaction, where the imidazole sulfonamide is reacted with the appropriate phenol derivative in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets. It can also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
Medically, compounds with sulfonamide groups are often explored for their antibacterial and antifungal properties. This compound could be investigated for its potential as a therapeutic agent in treating infections or other diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1H-imidazole-4-sulfonamide
- N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1H-imidazole-4-carboxamide
- N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1H-imidazole-4-thiol
Uniqueness
Compared to similar compounds, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. The combination of the hydroxy, methoxyphenyl, and imidazole groups also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(19,8-12-4-6-13(22-3)7-5-12)10-17-23(20,21)14-9-18(2)11-16-14/h4-7,9,11,17,19H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCCEWTNDLFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CN(C=N2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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